Bienvenue dans la boutique en ligne BenchChem!

9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide

Regioisomerism PGAM1 inhibition Structure-activity relationship

9,10-Dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide (CAS 301314-81-8) is a synthetic anthraquinone-1-sulfonamide derivative with the molecular formula C21H15NO4S and a molecular weight of 377.4 g/mol. The compound features a planar 9,10-anthraquinone core bearing a sulfonamide group at the 1-position, N-substituted with a p-tolyl moiety.

Molecular Formula C21H15NO4S
Molecular Weight 377.4g/mol
CAS No. 301314-81-8
Cat. No. B406557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide
CAS301314-81-8
Molecular FormulaC21H15NO4S
Molecular Weight377.4g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C21H15NO4S/c1-13-9-11-14(12-10-13)22-27(25,26)18-8-4-7-17-19(18)21(24)16-6-3-2-5-15(16)20(17)23/h2-12,22H,1H3
InChIKeyHKHCPDXPVWSYRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide (CAS 301314-81-8): Structural Identity and Procurement Baseline


9,10-Dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide (CAS 301314-81-8) is a synthetic anthraquinone-1-sulfonamide derivative with the molecular formula C21H15NO4S and a molecular weight of 377.4 g/mol . The compound features a planar 9,10-anthraquinone core bearing a sulfonamide group at the 1-position, N-substituted with a p-tolyl moiety . It belongs to the broader class of anthraquinone-based sulfonamides that have been investigated as phosphoglycerate mutase 1 (PGAM1) inhibitors and carbonic anhydrase inhibitors, although no peer-reviewed pharmacological data are publicly available for this specific compound [1][2].

Why Generic Anthraquinone Sulfonamides Cannot Substitute for 9,10-Dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide in Target-Focused Research


Within the anthraquinone sulfonamide class, subtle structural variations produce divergent biological profiles that preclude interchangeable use. Structure-activity relationship (SAR) studies on PGAM1 inhibitors demonstrate that the position of the sulfonamide substituent on the anthraquinone scaffold is a critical determinant of potency: the 3-substituted sulfonamide (analogous to the 1-position in the anthracene numbering shown here) was essential for maintaining inhibitory activity, while hydroxyl modifications caused sharp potency decreases [1]. Concurrently, carbonic anhydrase inhibition profiling of anthraquinone-benzenesulfonamide hybrids revealed that different N-aryl substituents differentially modulate selectivity between off-target hCA II and tumor-associated hCA IX isoforms [2]. Therefore, the precise combination of 1-sulfonamide regioisomerism and N-p-tolyl substitution in 9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide defines a distinct chemical space that cannot be replicated by generic anthraquinone sulfonamides, N-unsubstituted analogs, or regioisomeric variants.

Quantitative Differentiation Evidence for 9,10-Dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide Versus Structural Analogs


Regioisomeric Sulfonamide Position: 1-Sulfonamide Versus 2-Sulfonamide Anthraquinone Scaffolds

The 1-sulfonamide regioisomer of 9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide can be differentiated from the 2-sulfonamide regioisomer (e.g., 9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-2-sulfonamide) based on SAR evidence from the PGAM1 inhibitor series. In a systematic SAR study of 31 anthraquinone derivatives, the 3-substituent sulfonamide position on the anthraquinone scaffold (analogous to the 1-sulfonamide in the present compound) was identified as essential for maintaining PGAM1 inhibitory potency; alterations at this position or modifications of the hydroxyl group of alizarin caused sharp decreases in activity [1]. While the 2-sulfonamide regioisomer is commercially available, no published PGAM1 or carbonic anhydrase inhibition data exist for it, whereas the 1-sulfonamide configuration is the orientation found in the co-crystallized PGAM1 inhibitor 9i (IC50 = 0.27 μM) [1].

Regioisomerism PGAM1 inhibition Structure-activity relationship

N-Aryl Substitution Identity: p-Tolyl Versus 5-Hydroxy (LLL12) and Other N-Substituents

The N-p-tolyl substituent in 9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide distinguishes it from the well-characterized STAT3 inhibitor LLL12 (5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide, CAS 1260247-42-4). LLL12 is a potent STAT3 inhibitor that suppresses STAT3 phosphorylation (Tyr705), inhibits colony formation and cell migration, and demonstrates in vivo tumor growth inhibition in breast and glioblastoma xenograft models [1]. However, LLL12's 5-hydroxy group is a critical pharmacophoric element for STAT3 binding; replacement of the 5-hydroxy with an N-p-tolyl sulfonamide moiety eliminates this key hydrogen-bonding functionality and is expected to abrogate STAT3 inhibitory activity [1]. Conversely, the N-p-tolyl group introduces a lipophilic aromatic substituent absent in LLL12, potentially enabling engagement with alternative targets such as carbonic anhydrase isoforms or PGAM1, where hydrophobic interactions in the active site have been shown to modulate inhibitor binding [2].

STAT3 inhibition N-aryl sulfonamide Target selectivity

N-Aryl Electronic Effects: p-Tolyl (Electron-Donating) Versus 3,4-Dimethylphenyl Substitution

The p-tolyl group (σp = -0.17) and the 3,4-dimethylphenyl group (σm + σp ≈ -0.24) both exert electron-donating effects, but differ in steric bulk and lipophilicity (ClogP difference ~0.5 log units). In the carbonic anhydrase inhibitor series, N-aryl substitution identity significantly influenced hCA II versus hCA IX selectivity [1]. Specifically, compounds with electron-donating N-aryl groups showed differential inhibition profiles, with some analogs achieving >10-fold selectivity for the tumor-associated hCA IX isoform over off-target hCA II [1]. The p-tolyl group, being less sterically demanding than 3,4-dimethylphenyl, may permit more favorable accommodation within the narrower hCA IX active site compared to the bulkier 3,4-dimethylphenyl analog [1].

Hammett substituent constant N-aryl electronic modulation Carbonic anhydrase inhibition

PGAM1 Inhibitor Pharmacophore Compatibility: Mapping to Co-Crystallized Ligand 9i

The co-crystal structure of PGAM1 with anthraquinone inhibitor 9i (IC50 = 0.27 μM) revealed critical binding residues F22, K100, and R116 that anchor the inhibitor within the active site [1]. Compound 9i is a noncompetitive inhibitor, and the SAR study of 31 derivatives established that the sulfonamide group at the 3-position (anthraquinone numbering corresponding to the 1-sulfonamide position in 9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide) is essential for potency [1]. The N-p-tolyl group in the target compound serves as a hydrophobic extension that can be compared with the N-substituent in 9i; variations in this moiety were shown to modulate inhibitory potency [1].

PGAM1 Co-crystal structure Pharmacophore mapping

High-Value Application Scenarios for 9,10-Dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide Based on Structural Differentiation Evidence


PGAM1 Inhibitor Screening Library Expansion: Exploiting the 1-Sulfonamide Regioisomer

Based on SAR evidence that the 1-sulfonamide (3-position in anthraquinone numbering) orientation is essential for PGAM1 inhibitory activity [1], this compound serves as a structurally validated entry point for PGAM1-focused screening libraries. Its N-p-tolyl substituent offers a hydrophobic vector not explored in the original 31-compound SAR series [1], making it suitable for hit expansion and lead optimization programs targeting PGAM1-dependent cancers, including non-small cell lung cancer where compound 9i demonstrated antiproliferative efficacy [1].

Carbonic Anhydrase Isoform Selectivity Profiling: N-p-Tolyl as a Selectivity Modulator

In carbonic anhydrase inhibitor development, the N-aryl substituent identity has been shown to modulate selectivity between the ubiquitous hCA II isoform and the tumor-associated hCA IX isoform, with some anthraquinone-benzenesulfonamide derivatives achieving >10-fold selectivity ratios [2]. 9,10-Dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide, with its moderate electron-donating p-tolyl group and reduced steric bulk compared to disubstituted analogs, is well-suited for inclusion in CA isoform selectivity screening panels under both normoxic and hypoxic conditions, as previously employed for related compounds in MDA-MB-231, MCF-7, and HepG2 cell lines [2].

Negative Control for STAT3-Mediated Pathways in Anthraquinone-Based Probe Studies

Unlike LLL12 (5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide), which potently inhibits STAT3 phosphorylation at Tyr705 and suppresses STAT3-dependent tumor growth [3], 9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide lacks the critical 5-hydroxy pharmacophore. This structural divergence makes it a valuable negative control compound in experiments designed to deconvolute STAT3-dependent versus STAT3-independent effects of anthraquinone sulfonamides in cancer cell panels, particularly in breast cancer and glioblastoma models where LLL12 has established activity [3].

Regioisomeric Purity as a Critical Quality Attribute for Chemical Biology Probe Development

Given that class-level PGAM1 SAR demonstrates the essential nature of the 1-sulfonamide (3-position) orientation, any contamination with the 2-sulfonamide regioisomer could confound biological assay results [1]. Procurement of this compound with verified regioisomeric purity (e.g., ≥95% by HPLC with unambiguous 1-sulfonamide assignment) is critical for chemical biology studies where assignment of biological activity to a specific molecular structure is required, supporting reproducible probe development and target validation campaigns [1].

Quote Request

Request a Quote for 9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.